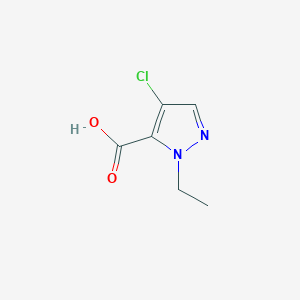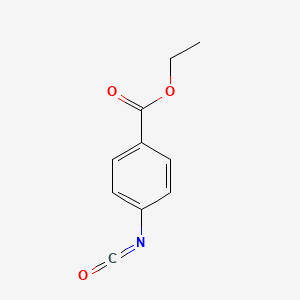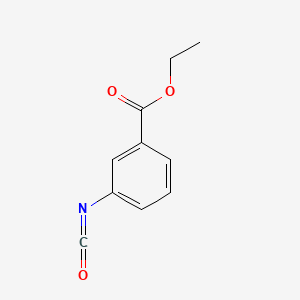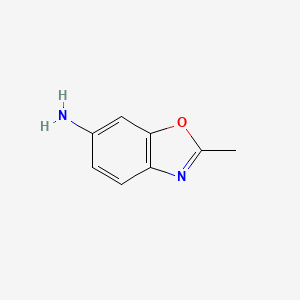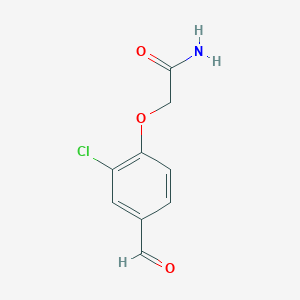
2-(2-Chloro-4-formylphenoxy)acetamide
Descripción general
Descripción
“2-(2-Chloro-4-formylphenoxy)acetamide” is a chemical compound with the molecular formula C9H8ClNO3 . It has a molecular weight of 213.62 .
Molecular Structure Analysis
The InChI code for “2-(2-Chloro-4-formylphenoxy)acetamide” is 1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) . This indicates that the compound contains a chlorinated aromatic ring attached to an acetamide group via an ether linkage .
Physical And Chemical Properties Analysis
“2-(2-Chloro-4-formylphenoxy)acetamide” is a solid at room temperature .
Aplicaciones Científicas De Investigación
Insecticidal Activity
2-(2-Chloro-4-formylphenoxy)acetamide has been explored for its potential in the synthesis of novel phenoxyacetamide derivatives with insecticidal properties. A study demonstrated the synthesis of these derivatives through interaction with various compounds, resulting in acrylamide, hydrazone, acrylonitrile, and chalcone derivatives. These compounds, when tested against the cotton leafworm Spodoptera littoralis, showed promising insecticidal efficacy, highlighting the potential of 2-(2-Chloro-4-formylphenoxy)acetamide as a precursor in developing insecticides (Rashid et al., 2021).
Antimicrobial Activity
The chemical has been utilized in the synthesis of novel imines and thiazolidinones with potential antimicrobial activities. These compounds were synthesized from derivatives of 2-(2-Chloro-4-formylphenoxy)acetamide and tested for their antibacterial and antifungal properties, showcasing its utility in the development of new antimicrobial agents (Fuloria et al., 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has indicated that derivatives of 2-(2-Chloro-4-formylphenoxy)acetamide possess anticancer, anti-inflammatory, and analgesic activities. A study focused on the development of new chemical entities with these properties, revealing that compounds containing halogens on the aromatic ring, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showed significant potential in these areas. This suggests the chemical's relevance in creating therapeutic agents for cancer, inflammation, and pain management (Rani et al., 2014).
Synthetic Pathways and Chemical Libraries
2-(2-Chloro-4-formylphenoxy)acetamide serves as a key intermediate in synthetic chemistry for generating diverse molecular libraries. For instance, it has been employed in creating a combinatorial library based on a fungal natural product, showcasing its utility in drug discovery and development processes (Davis & Healy, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-chloro-4-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFRSTCPYRRWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359643 | |
| Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-formylphenoxy)acetamide | |
CAS RN |
333743-26-3 | |
| Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


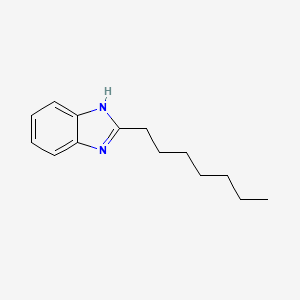
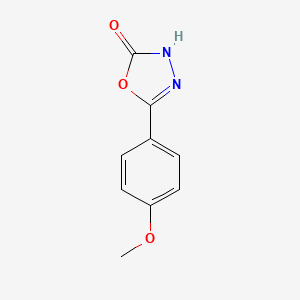
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1349077.png)

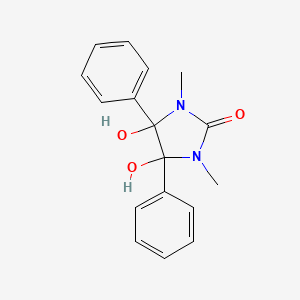
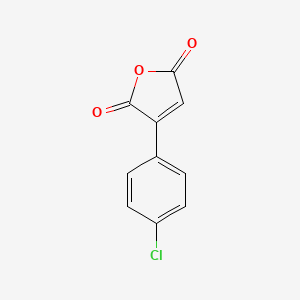
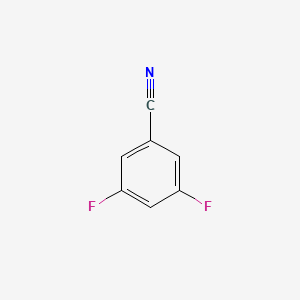
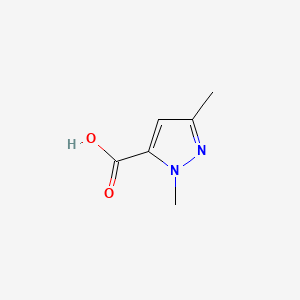
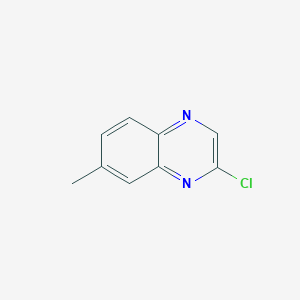
![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)
